2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
Description
This compound features a propanamide backbone linked to a 5-methyl-substituted benzothiazole ring via a phenyl group. The benzothiazole moiety is known for its role in enhancing bioactivity, particularly in enzyme inhibition and receptor binding, while the methyl group at position 5 may optimize steric and electronic interactions. Such structural features are common in pharmaceuticals targeting metabolic or signaling pathways, though specific applications of this compound require further investigation .
Properties
Molecular Formula |
C18H18N2OS |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H18N2OS/c1-11(2)17(21)19-14-7-5-13(6-8-14)18-20-15-10-12(3)4-9-16(15)22-18/h4-11H,1-3H3,(H,19,21) |
InChI Key |
IULVECRNTCDZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methylbenzothiazole with 4-(5-methyl-1,3-benzothiazol-2-yl)aniline in the presence of a suitable coupling agent. The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions . Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide undergoes various chemical reactions, including:
Scientific Research Applications
2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can interfere with the synthesis of bacterial cell walls, leading to the death of bacterial cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-nitro-1,3-dioxo-isoindol-2-yl)propanamide
- Key Differences : The benzothiazole ring is substituted at position 6 (vs. 5 in the target compound), and an additional 4-nitroisoindole group is attached.
- The nitroisoindole group introduces strong electron-withdrawing effects, which could enhance metabolic stability but reduce solubility .
Flutamide (2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide)
- Key Differences : Replaces the benzothiazole-phenyl group with a nitro-trifluoromethylphenyl moiety.
- Impact : Flutamide is a clinically used antiandrogen, indicating that the propanamide backbone is critical for targeting hormone receptors. However, the benzothiazole in the target compound may offer improved selectivity or reduced toxicity compared to Flutamide’s nitro and trifluoromethyl groups, which are associated with oxidative stress .
2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide (Impurity E)
- Key Differences : Lacks the benzothiazole-phenyl system entirely.
- Impact : The absence of benzothiazole significantly diminishes bioactivity, underscoring its necessity for target engagement in related compounds. This impurity serves as a marker in quality control for benzothiazole-containing pharmaceuticals .
2-(4-Isobutylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
- Key Differences : Substitutes the phenyl group with a 4-isobutylphenyl chain.
- The target compound’s simpler phenyl group may offer a better balance between solubility and bioavailability .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
